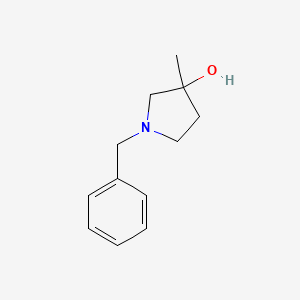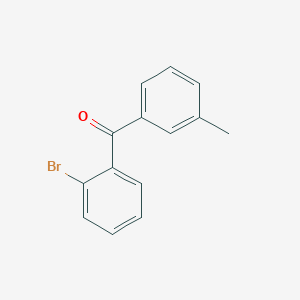
4-Chloro-2-(methylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(methylsulfonyl)aniline is a pale purple to grey-brown crystalline powder . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and pharmaceutical and chemical production processes .
Synthesis Analysis
The synthesis of 2-chloro-4-methylsulfonyl-aniline involves a mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene in EtOH and a saturated NH4Cl solution. This mixture is heated to 90 °C, and then Fe is added in one portion .Molecular Structure Analysis
The molecular formula of this compound is C7H8ClNO2S . Its molecular weight is 205.664 g/mol .Chemical Reactions Analysis
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its XLogP3 is 1.5 .科学的研究の応用
Chemoselective Reactions : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, a compound related to 4-Chloro-2-(methylsulfonyl)aniline, is involved in chemoselective SNAr reactions with amines. These reactions are influenced by weak bases and steric factors (Baiazitov et al., 2013).
Synthesis of Sulfonated Compounds : A process for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines is reported. This synthesis involves anilines as the aryl source and sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).
Pharmacological Evaluation : A series of 4-(methylsulfonyl)aniline derivatives were synthesized for potential anti-inflammatory applications. These compounds were evaluated using an egg-white induced edema model in rats (Mahdi, Mohammed, & Jassim, 2012).
Ortho-Chlorination of Aryls : 1-Chloro-1,2-benziodoxol-3-one, a powerful chlorinating agent, is used for ortho-selective chlorination of anilides and sulfonamides, showcasing its application in modifying aniline derivatives (Vinayak et al., 2018).
Synthesis of Benzothiazine Derivatives : 4H-1,4-Benzothiazine-1,1-dioxide derivatives were synthesized from 2-(methylsulfanyl)aniline through a sequence of reactions, highlighting its utility in creating structurally diverse compounds (Montis et al., 2008).
Polymers and Conductivity : Research into the synthesis and properties of polymers derived from aniline compounds, like the sulfonated polyaniline and its derivatives, is significant. These studies explore their solubility, electrical conductivity, and applications in areas like anti-corrosion coatings (Salih, 2010; Xing et al., 2014).
Safety and Hazards
4-Chloro-2-(methylsulfonyl)aniline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapours, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
In the context of the sm coupling reaction, it may be involved in the formation of new carbon-carbon bonds .
Action Environment
In the context of the sm coupling reaction, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
4-Chloro-2-(methylsulfonyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, which can alter the metabolic pathways in which they are involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body. The compound’s metabolism often involves its conversion to more water-soluble forms, facilitating its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via organic anion transporters, which are responsible for its uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes.
特性
IUPAC Name |
4-chloro-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDFMQIRCHBHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)




![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)


